molecular formula C22H19ClFN5O2 B3397424 1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1021216-87-4

1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3397424
CAS No.: 1021216-87-4
M. Wt: 439.9 g/mol
InChI Key: UQOQCDRDOZDUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features a 1,3-oxazole ring substituted with a 4-chlorophenyl group and a methyl group at position 3. The triazole core is further functionalized with a 5-methyl group and an N-linked 3-fluoro-4-methylphenyl carboxamide moiety. Similar triazole-carboxamides have shown inhibition of bacterial SOS response (via RecA/LexA pathway disruption) and antiproliferative activity against cancer cells . The compound’s β-turn mimetic-like conformation, a feature shared with related scaffolds, may improve binding to protein targets while maintaining low cytotoxicity .

Properties

IUPAC Name

1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN5O2/c1-12-4-9-17(10-18(12)24)25-21(30)20-13(2)29(28-27-20)11-19-14(3)31-22(26-19)15-5-7-16(23)8-6-15/h4-10H,11H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOQCDRDOZDUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C24H33ClN4O3C_{24}H_{33}ClN_{4}O_{3} with a complex structure that includes oxazole and triazole moieties. These functional groups are known for their biological activity, making this compound a candidate for further investigation in drug development.

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry , particularly in the development of new therapeutic agents. Its structural components suggest potential activity against various diseases:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. Research has shown that triazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties : The presence of the oxazole ring is associated with antimicrobial activity. Studies have demonstrated that oxazole-based compounds can inhibit bacterial growth, making this compound a candidate for antibiotic development.

Pharmacology

In pharmacological studies, the compound's interactions with biological targets are of significant interest:

  • Enzyme Inhibition : The triazole moiety is known to act as an inhibitor for certain enzymes involved in disease progression. Investigations into its mechanism of action could reveal its potential as a therapeutic agent.
  • Receptor Modulation : Research suggests that compounds containing similar functional groups can modulate receptor activity, which may be beneficial in treating neurological disorders.

Material Science

Beyond medicinal applications, this compound may find utility in material science:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the mechanical properties of materials used in various applications, including drug delivery systems.
  • Nanotechnology : Its unique chemical structure allows for functionalization at the nanoscale, potentially leading to advancements in targeted drug delivery systems.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of triazole derivatives. The results indicated that compounds similar to our target demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The study concluded that further structural modifications could enhance efficacy and selectivity.

Case Study 2: Antimicrobial Effects

Research conducted by Pharmaceutical Research investigated the antimicrobial activity of oxazole-containing compounds. The findings revealed that these compounds exhibited potent activity against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound’s structural features, synthesis, and biological activity with analogs reported in the literature.

Structural and Functional Group Variations

Compound Name / ID Key Substituents Heterocycle Biological Activity Key Findings References
Target Compound - Oxazole: 4-chlorophenyl, 5-methyl
- Triazole: 5-methyl
- N-Substituent: 3-fluoro-4-methylphenyl
1,3-oxazole Under investigation (potential antimicrobial/anticancer) Structural similarity to β-turn mimetics; modular synthesis allows SAR exploration
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide - Oxazole: 4-ethoxyphenyl
- N-Substituent: 2-fluorophenyl
1,3-oxazole Not specified Ethoxy group may enhance solubility but reduce electrophilic reactivity compared to chloro
N-(2,5-Dichlorophenyl)-1-(4-methylphenyl)-5-amino-1H-1,2,3-triazole-4-carboxamide - Triazole: 5-amino
- N-Substituent: 2,5-dichlorophenyl
None (aryl only) Antiproliferative (renal cancer RXF 393: GP = -13.42%) Dichlorophenyl enhances cytotoxicity; amino group at C5 critical for activity
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate - Triazole: 5-formyl
- Ester: ethyl
Pyridine Crystallography studies Formyl group induces steric hindrance (74.02° dihedral angle between triazole and pyridine)

Key Observations:

  • Oxazole vs. Other Heterocycles : The target compound’s 1,3-oxazole ring offers electron-withdrawing properties (via 4-chlorophenyl) that may improve binding to hydrophobic pockets compared to pyridine or benzoisoxazole derivatives .
  • C5 Modifications: Methylation at C5 (vs.

Physicochemical Properties

  • Solubility: The 3-fluoro-4-methylphenyl group likely improves lipophilicity (clogP ~3.5) compared to polar 5-amino analogs, though this may necessitate formulation adjustments for bioavailability.
  • Stability : Methyl and chloro substituents enhance metabolic stability relative to esters or aldehydes, which are prone to hydrolysis or hydration .

Q & A

Q. What methodologies assess metabolic stability and pharmacokinetics in preclinical models?

  • Protocols :
  • Liver microsomal assays : Incubate with rat/human microsomes to measure half-life (t1/2t_{1/2}) and clearance .
  • In vivo PK studies : Administer IV/PO in rodents; collect plasma for LC-MS/MS analysis .
  • Metabolite ID : Use UPLC-QTOF-MS to identify phase I/II metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.